
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 3-phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane typically involves the reaction of phenylsilane with 3-phenylprop-2-en-1-yl halides under specific conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with 3-phenylprop-2-en-1-yl chloride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific conditions to facilitate the substitution process.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various substituted silanes
Substitution: New organosilicon compounds with different functional groups
Scientific Research Applications
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in diverse chemical reactions. The phenyl and 3-phenylprop-2-en-1-yl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 3-phenylprop-2-en-1-yl group.
Triphenylsilane: Contains three phenyl groups attached to the silicon atom.
Dimethyl(3-phenylprop-2-en-1-yl)silane: Similar structure but lacks the phenyl group.
Uniqueness
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane is unique due to the presence of both phenyl and 3-phenylprop-2-en-1-yl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
79294-34-1 |
|---|---|
Molecular Formula |
C17H20Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
dimethyl-phenyl-(3-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C17H20Si/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,15H2,1-2H3 |
InChI Key |
ZBECJEGLSSGWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


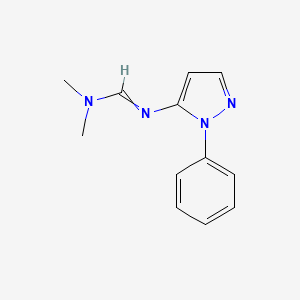
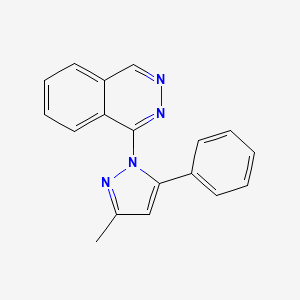
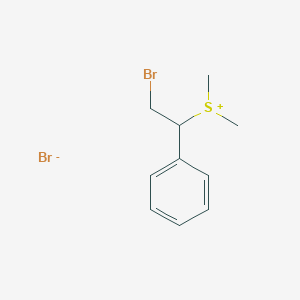
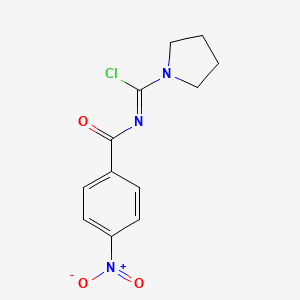

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
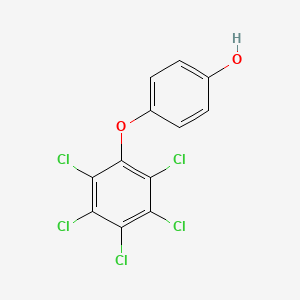
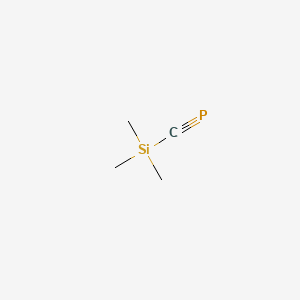

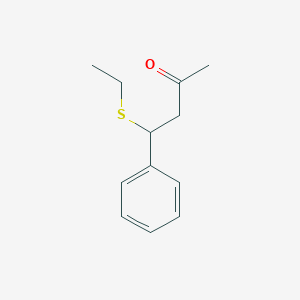
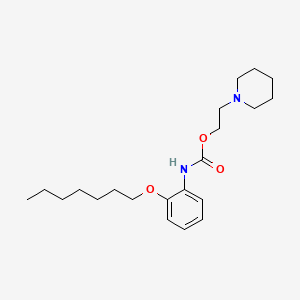

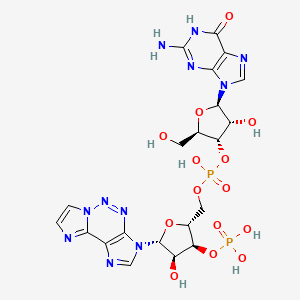
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
